molecular formula C12H8O2S B573333 2-[4-(2-Furyl)-3-thienyl]furan CAS No. 175205-71-7

2-[4-(2-Furyl)-3-thienyl]furan

Cat. No. B573333
CAS RN: 175205-71-7
M. Wt: 216.254
InChI Key: IHDMPKLKNWGJMD-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Derivatives of furan (furan compounds) can have various substituents, with a wide range of properties and applications .


Synthesis Analysis

Furan derivatives can be synthesized through various methods. For instance, furfural can be produced by the acid-catalyzed dehydration of pentose sugars, which are obtained from hemicellulose, a component of many plant biomass .


Molecular Structure Analysis

The molecular structure of furan derivatives can vary widely depending on the substituents. For example, 2-furoic acid, a derivative of furan, consists of a furan ring and a carboxylic acid side-group .


Chemical Reactions Analysis

Furan and its derivatives undergo various types of chemical reactions. For instance, furfural can undergo hydrogenation to produce furfuryl alcohol, and a Cannizzaro reaction to produce furoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives depend on their specific structures. For example, furan is a colorless, volatile liquid at room temperature, with a boiling point of 31.36 °C .

Mechanism of Action

The mechanism of action of furan derivatives can vary widely and is often complex. For example, some furan derivatives are used as flavorings, and their mechanism of action would involve interaction with taste receptors .

Safety and Hazards

Some furan derivatives can be hazardous. For example, furfural is harmful if swallowed, inhaled, or comes into contact with skin . It’s also important to note that safety can depend on the specific conditions of use .

properties

IUPAC Name

2-[4-(furan-2-yl)thiophen-3-yl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2S/c1-3-11(13-5-1)9-7-15-8-10(9)12-4-2-6-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDMPKLKNWGJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657029
Record name 2,2'-(Thiene-3,4-diyl)difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175205-71-7
Record name 2,2'-(Thiene-3,4-diyl)difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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